molecular formula C9H6F4O3 B3120817 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid CAS No. 27375-80-0

4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B3120817
CAS No.: 27375-80-0
M. Wt: 238.14 g/mol
InChI Key: XSRAARBUDMRTGR-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, where the benzene ring is substituted with four fluorine atoms and an ethoxy group

Scientific Research Applications

4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of a chemical compound depends on its intended use or biological activity. Without specific information on the use or biological activity of “4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with “4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid” would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, or as a building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method is the direct fluorination of 4-ethoxybenzoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available 4-ethoxybenzoic acid. The process includes halogenation, followed by fluorination using a suitable fluorinating agent. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-amino-2,3,5,6-tetrafluorobenzoic acid.

    Reduction: 4-Ethoxy-2,3,5,6-tetrafluorobenzyl alcohol.

    Oxidation: this compound (from ethoxy group oxidation).

Comparison with Similar Compounds

4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:

    2,3,5,6-Tetrafluorobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an amino group instead of an ethoxy group, leading to different chemical properties and applications.

    4-Bromo-2,3,5,6-tetrafluorobenzoic acid: Contains a bromine atom, which can participate in different types of chemical reactions compared to the ethoxy group.

The uniqueness of this compound lies in its combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-ethoxy-2,3,5,6-tetrafluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRAARBUDMRTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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